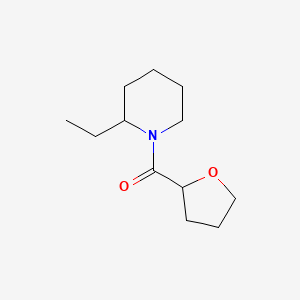![molecular formula C34H28NOP B15207062 (1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B15207062.png)
(1S)-(2'-(Dimethylamino)-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are known for their diverse applications in coordination chemistry, catalytic organic reactions, and as ligands in various chemical processes .
Preparation Methods
The most widely used synthetic route for phosphine oxides, including (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide, is the oxidation of their corresponding phosphine precursors . This process typically involves the use of oxidizing agents under controlled conditions to achieve the desired product. Industrial production methods often employ large-scale oxidation reactions with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include various phosphine oxides and their derivatives .
Scientific Research Applications
(1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has several scientific research applications:
Mechanism of Action
The mechanism by which (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions present in the system .
Comparison with Similar Compounds
Similar compounds to (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide include other aminophosphine oxides and diphenylphosphine oxide derivatives. These compounds share similar chemical properties but differ in their substituents and specific applications . For example, diphenylphosphine oxide is commonly used in cross-coupling reactions and as a ligand in various catalytic processes . The unique structure of (1S)-(2’-(Dimethylamino)-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide, with its dimethylamino and binaphthyl groups, provides distinct steric and electronic properties that enhance its performance in specific applications .
Properties
Molecular Formula |
C34H28NOP |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-(2-diphenylphosphorylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NOP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)37(36,27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3 |
InChI Key |
OXTIKIOHHFZSHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


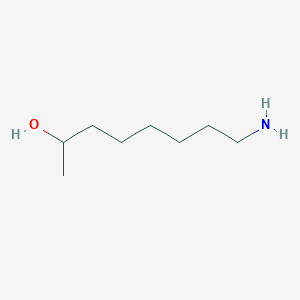
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
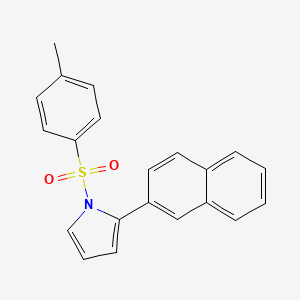

![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
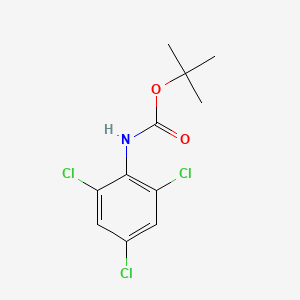
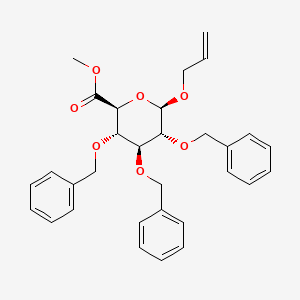
![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
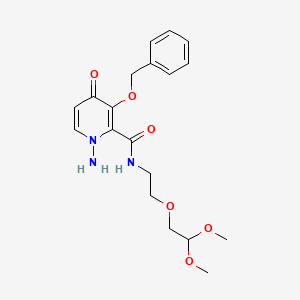
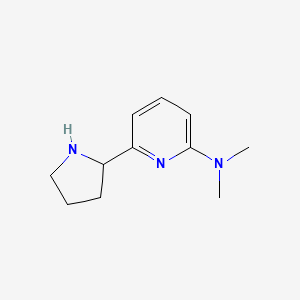

![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
